
2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is a chemical compound with the molecular formula C17H16FNO3 and a molecular weight of 301.31 . It falls under the category of succinamic acids.
Molecular Structure Analysis
The molecular structure of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid consists of a benzyl group attached to a succinamic acid moiety, which in turn is attached to a 4-fluorophenyl group .Physical And Chemical Properties Analysis
The boiling point of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is 531.1ºC at 760 mmHg . The InChI Key is FWIQVBCMXHWGTN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
1. Anticancer and Antimicrobial Activities
- Anticancer Activity : Compounds containing the structure of 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide have demonstrated significant antitumor effects. For instance, some thiazole derivatives have shown the ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
- Antimicrobial Activity : These compounds have also been found effective against bacterial strains like Staphylococcus aureus and Bacillus subtilis, showcasing their antimicrobial potential (Palkar et al., 2017).
2. Kinase Inhibition and Anti-Proliferative Properties
- Kinase Inhibition : Synthesized derivatives of this chemical structure have shown kinase inhibition and anti-proliferative activity. They exhibit notable efficacy against cancer cell lines, suggesting their role in cancer treatment (Gaikwad et al., 2019).
- Anti-Proliferative Activity : The presence of certain electron-donating groups in these compounds has been correlated with higher anticancer activity, highlighting the significance of molecular structure in therapeutic efficacy.
3. Neurological Research Applications
- Orexin Receptor Antagonism : A compound structurally related to 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide, known as SB-649868, is a novel orexin 1 and 2 receptor antagonist. It has been studied for its potential in treating insomnia, demonstrating the broader implications of this chemical structure in neurological research (Renzulli et al., 2011).
4. Synthesis and Biological Screening for Antibacterial and Antifungal Activities
- Synthetic Methods : Efficient and effective protocols for synthesizing N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives have been developed, contributing to the broader field of chemical synthesis (Mhaske et al., 2011).
- Antibacterial and Antifungal Activities : These compounds have shown effectiveness against various bacterial and fungal strains, reinforcing their role in antimicrobial research.
Safety And Hazards
Propiedades
IUPAC Name |
2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)19-17(21)15-11-22-16(20-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLSPKSCDWIOKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327046 |
Source


|
| Record name | 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820087 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |
CAS RN |
478042-51-2 |
Source


|
| Record name | 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

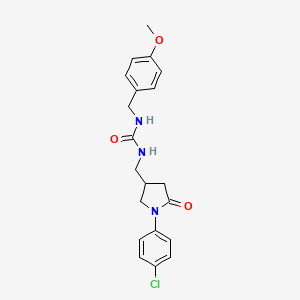
![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)
![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)
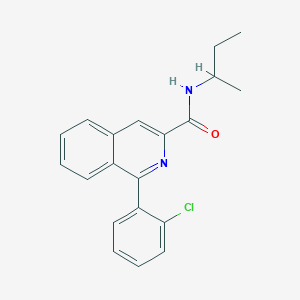
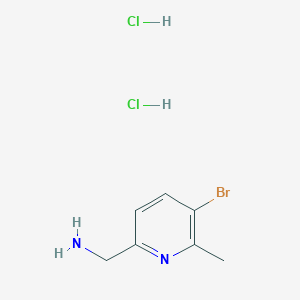
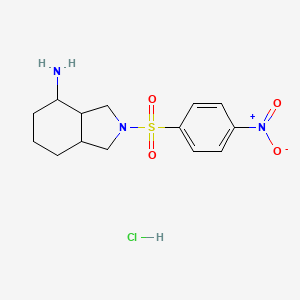
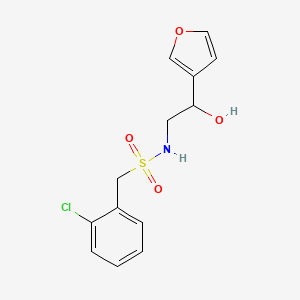
![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)

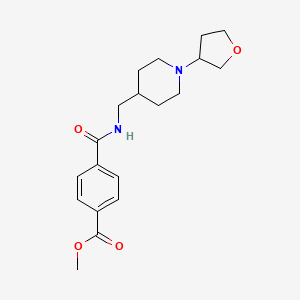
![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
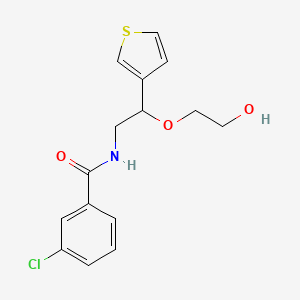
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)